Hydroxy-phenyl-acetic acid (1,2-dimethyl-1H-indol-3-ylmethylene)-hydrazide
Hydroxy-phenyl-acetic acid (1,2-dimethyl-1H-indol-3-ylmethylene)-hydrazide
Brand Name:
Vulcanchem
CAS No.:
328910-23-2
VCID:
VC0386988
InChI:
InChI=1S/C19H19N3O2/c1-13-16(15-10-6-7-11-17(15)22(13)2)12-20-21-19(24)18(23)14-8-4-3-5-9-14/h3-12,18,23H,1-2H3,(H,21,24)/b20-12+
SMILES:
CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O
Molecular Formula:
C19H19N3O2
Molecular Weight:
321.4g/mol
Hydroxy-phenyl-acetic acid (1,2-dimethyl-1H-indol-3-ylmethylene)-hydrazide
CAS No.: 328910-23-2
Main Products
VCID: VC0386988
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4g/mol
CAS No. | 328910-23-2 |
---|---|
Product Name | Hydroxy-phenyl-acetic acid (1,2-dimethyl-1H-indol-3-ylmethylene)-hydrazide |
Molecular Formula | C19H19N3O2 |
Molecular Weight | 321.4g/mol |
IUPAC Name | N-[(E)-(1,2-dimethylindol-3-yl)methylideneamino]-2-hydroxy-2-phenylacetamide |
Standard InChI | InChI=1S/C19H19N3O2/c1-13-16(15-10-6-7-11-17(15)22(13)2)12-20-21-19(24)18(23)14-8-4-3-5-9-14/h3-12,18,23H,1-2H3,(H,21,24)/b20-12+ |
Standard InChIKey | VYRZASCAOQQKCR-UDWIEESQSA-N |
Isomeric SMILES | CC1=C(C2=CC=CC=C2N1C)/C=N/NC(=O)C(C3=CC=CC=C3)O |
SMILES | CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
Canonical SMILES | CC1=C(C2=CC=CC=C2N1C)C=NNC(=O)C(C3=CC=CC=C3)O |
PubChem Compound | 9593348 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume